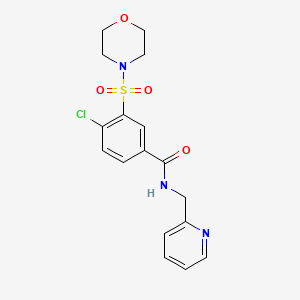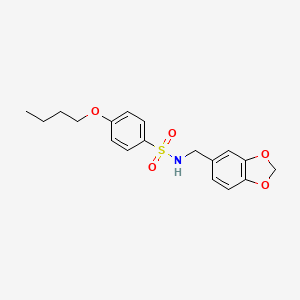![molecular formula C19H16ClN5O2 B4585192 2-(4-chlorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)
2-(4-chlorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Übersicht
Beschreibung
2-(4-chlorophenyl)-7-(tetrahydrofuran-2-ylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is 381.0992525 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization processes, which have been explored for their antimicrobial activities. These compounds were obtained via reactions involving chlorophenyl and a variety of reagents, demonstrating the versatility of pyrimidine derivatives in creating potentially bioactive molecules (A. El-Agrody et al., 2001).
Antimicrobial Activity
The synthesis and structural analysis of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have shown antibacterial activities against various microbial strains. These findings are crucial as they contribute to the search for new antimicrobial agents to combat resistant bacterial infections (S. Lahmidi et al., 2019).
Crystal Structure and Spectroscopic Characterization
The detailed characterization of pyrimidine derivatives through spectroscopic techniques and crystal structure analysis has been conducted to understand their molecular geometry, bonding, and potential interactions. Such investigations provide valuable insights into the properties of these compounds, which could be relevant for designing materials with specific characteristics (H. Repich et al., 2017).
Potential Anticancer Applications
Research into pyrimidine and triazolopyrimidine derivatives has explored their potential as anticancer agents. This includes the synthesis of compounds screened for antimetabolite and anticancer activity, highlighting the promise of these chemical structures in developing new therapeutic options for cancer treatment (H. Kanō and Y. Makisumi, 1958).
Supramolecular Assemblies
The dihydropyrimidine functionality of pyrimidine derivatives has been studied for its suitability in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Such structures are of interest for their potential applications in materials science and nanotechnology, demonstrating the broad applicability of these compounds in various scientific research areas (M. Fonari et al., 2004).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c20-13-5-3-12(4-6-13)17-22-19-21-10-15-16(25(19)23-17)7-8-24(18(15)26)11-14-2-1-9-27-14/h3-8,10,14H,1-2,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCXIHOPSWDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(cyclopentylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)
![2-(2-Ethoxyethyl)-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B4585127.png)

![(5E)-3-benzyl-5-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4585142.png)
![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)
![7-(2,3-DIFLUOROBENZAMIDO)-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID](/img/structure/B4585150.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4585160.png)


![4-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}-1-BENZENESULFONAMIDE](/img/structure/B4585180.png)

![1-[(4-BROMOPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4585196.png)
![(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one](/img/structure/B4585220.png)
![2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4585224.png)
